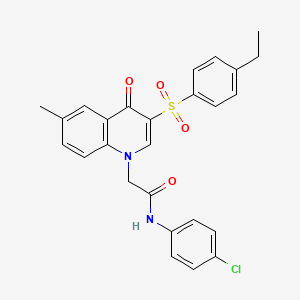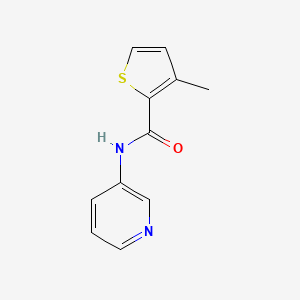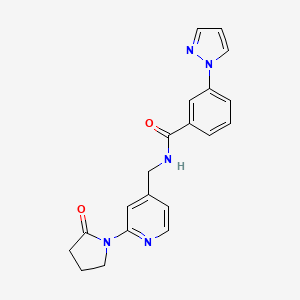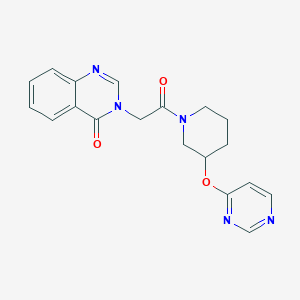![molecular formula C17H19ClN4O4S B2552986 6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215524-92-7](/img/structure/B2552986.png)
6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the tetrahydrothieno[2,3-c]pyridine-3-carboxamide family, which has been the subject of research due to its potential pharmacological properties. Specifically, this compound is a part of a series designed to inhibit Mycobacterium tuberculosis pantothenate synthetase, an enzyme critical for the survival of the tuberculosis-causing bacterium . The compound's structure includes a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic system containing both sulfur and nitrogen heteroatoms, and it is substituted with an ethyl group and a 4-nitrobenzamido moiety.
Synthesis Analysis
The synthesis of related tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives typically involves a multi-step process starting from piperidin-4-one . The process includes the introduction of various substituents at the 2 and 6 positions of the tetrahydrothieno[2,3-c]pyridine scaffold. The specific details of the synthesis of the compound are not provided, but it is likely to follow a similar synthetic route with appropriate modifications to introduce the ethyl and 4-nitrobenzamido groups.
Molecular Structure Analysis
While the exact molecular structure analysis of the compound is not detailed, related compounds have been characterized using various spectroscopic techniques such as IR, MS, 1H, and 13C NMR . These methods provide information about the functional groups present and the overall molecular framework. Additionally, X-ray crystallography has been used to determine the crystal and molecular structure of similar compounds, revealing details such as intramolecular hydrogen bonding and the spatial arrangement of substituents .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups and molecular structure. Although specific reactions involving the compound are not described, the presence of the amide and nitro groups suggests potential for further chemical modifications. The core structure may also participate in reactions typical of heterocyclic compounds, such as electrophilic substitution or nucleophilic addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in polar solvents due to the presence of the amide group, and the compound's stability could be influenced by the nitro group, which is electron-withdrawing. The compound's antibacterial activity against Mycobacterium tuberculosis suggests it has the necessary properties to penetrate bacterial cell walls and reach its target enzyme . The related compounds' ability to inhibit bacterial growth further supports the potential efficacy of the compound .
Aplicaciones Científicas De Investigación
Phenylethanoid Glycosides and Iridoids Purification
Phenylethanoid glycosides (PhGs) and iridoids are significant due to their biological activities. Countercurrent separation (CCS) technologies like countercurrent chromatography and centrifugal partition chromatography have been successfully used for the purification of these hydrophilic metabolites. Given the structural complexity and solubility profiles of organic compounds like the one , CCS technologies could be relevant for its isolation and purification from complex mixtures, potentially enhancing research into its applications (Luca et al., 2019).
Analytical Methods in Antioxidant Activity Determination
Understanding the antioxidant activity of chemical compounds is crucial in fields ranging from food engineering to medicine. Various assays such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are utilized for determining the antioxidant capacity. These methods, which include both hydrogen atom transfer and electron transfer-based assays, could be applied to study the antioxidant potential of the compound , providing insights into its pharmacological or nutritional applications (Munteanu & Apetrei, 2021).
Hybrid Catalysts in Synthesis
The development of synthetic pathways for medically relevant scaffolds often involves hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This approach is critical for the synthesis of complex organic compounds, potentially including the synthesis or modification of 6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride. Such methodologies offer a platform for exploring novel central nervous system (CNS) acting drugs, showcasing the compound's potential in drug synthesis and medicinal chemistry (Parmar et al., 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
6-ethyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S.ClH/c1-2-20-8-7-12-13(9-20)26-17(14(12)15(18)22)19-16(23)10-3-5-11(6-4-10)21(24)25;/h3-6H,2,7-9H2,1H3,(H2,18,22)(H,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRORVAOUGBHQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)



![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)